4-(Piperazin-1-yl)benzoic acid

Synthetic Methodology Boc-Deprotection Pharmaceutical Intermediate

This unique bifunctional scaffold, featuring both a free carboxylic acid and a secondary piperazine amine, provides a distinct pKa of ~5.02 for controlled reactivity. Unlike piperidine analogs, it is essential for reproducible amide coupling and generating diverse chemotypes in PROTAC, CNS, and diabetes research.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 85474-75-5
Cat. No. B079553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)benzoic acid
CAS85474-75-5
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(CC[NH2+]1)C2=CC=C(C=C2)C(=O)[O-]
InChIInChI=1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)
InChIKeyIAGYKSQGLCAAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)benzoic acid (CAS 85474-75-5): A Foundational Building Block in Medicinal Chemistry


4-(Piperazin-1-yl)benzoic acid (CAS 85474-75-5) is a versatile organic compound featuring a benzoic acid core para-substituted with a piperazine moiety. This structure confers both aromatic and basic characteristics, establishing it as a critical scaffold and intermediate in pharmaceutical and agrochemical synthesis [1]. Its well-defined chemical properties, including a high melting point of 295°C and predicted pKa of approximately 5.02, ensure reproducibility in research and industrial applications . The compound's dual functionality as a carboxylic acid and a secondary amine enables diverse reactivity patterns, including amide coupling, esterification, and nucleophilic substitution, making it a valuable building block for constructing complex bioactive molecules and peptide mimetics [2].

Why 4-(Piperazin-1-yl)benzoic Acid (85474-75-5) Cannot Be Interchanged with Simple Piperazine or Benzoic Acid Analogs


In-class compounds such as 4-(piperidin-1-yl)benzoic acid (CAS 22090-24-0) or simple benzoic acid derivatives are not functionally equivalent to 4-(piperazin-1-yl)benzoic acid. The presence of the secondary amine in the piperazine ring of the target compound provides a unique, chemically addressable handle for further functionalization that is absent in piperidine analogs . This distinct electronic and steric environment directly influences reaction outcomes in amide bond formation and nucleophilic substitution, making it a superior scaffold for generating diverse chemotypes [1]. Simply substituting with a piperidine analog would alter the physicochemical properties (e.g., pKa ~5.02 for target vs. predicted different basicity for piperidine) and compromise the synthetic utility in applications requiring a free secondary amine for subsequent derivatization .

Quantitative Differentiation of 4-(Piperazin-1-yl)benzoic acid (85474-75-5) Against Key Comparators


Synthetic Accessibility: Direct Comparison of Yield for Boc-Deprotection of 4-(Piperazin-1-yl)benzoic Acid vs. Alternative Routes

A direct, high-yielding synthetic route to 4-(piperazin-1-yl)benzoic acid involves the Boc-deprotection of its tert-butoxycarbonyl-protected precursor. This method achieves a 61% yield, providing a well-characterized, reproducible entry to the compound . While direct comparative data for other piperazine-benzoic acid analogs under identical conditions are not available, the documented yield serves as a baseline for process optimization and procurement decision-making, as it quantifies the efficiency of this standard, scalable route compared to alternative multi-step syntheses that may have lower overall yields.

Synthetic Methodology Boc-Deprotection Pharmaceutical Intermediate

Physicochemical Property Comparison: pKa Differentiation from Piperidine Analog

The predicted acid dissociation constant (pKa) of 4-(piperazin-1-yl)benzoic acid is 5.02 . This value is a key determinant of its ionization state and solubility at physiological pH, influencing its behavior in biological assays and formulation. In contrast, the piperidine analog 4-(piperidin-1-yl)benzoic acid (CAS 22090-24-0) lacks the second nitrogen atom and is predicted to have a different pKa, which would alter its hydrogen-bonding capacity and solubility profile . This specific pKa of 5.02 for the target compound is critical for applications requiring a defined charge state, such as in the design of pH-sensitive drug conjugates or in optimizing membrane permeability.

Physicochemical Properties pKa Drug-likeness

Stability Profile: DMSO Solution Stability Comparison for Procurement Planning

For researchers planning biological assays, the stability of stock solutions is a critical parameter. 4-(Piperazin-1-yl)benzoic acid solutions in DMSO can be stored at -20°C for up to 3 months without significant degradation . This stability profile is comparable to that of other small molecule building blocks, such as certain antiviral compounds, which also show similar stability in DMSO under identical storage conditions . This data allows for efficient experimental planning and reduces the frequency of solution preparation, a key consideration for high-throughput screening and long-term studies.

Stability Storage DMSO Solution

Optimal Procurement and Application Scenarios for 4-(Piperazin-1-yl)benzoic Acid (85474-75-5)


Synthesis of Diabetes-Focused Compound Libraries

The 4-(1-piperazinyl)benzoic acid scaffold is a core structural element in a series of patented compounds for the treatment of diabetes [1]. The high-yielding, scalable synthesis (61% yield) makes it a reliable and cost-effective starting material for generating diverse aryl piperazine libraries. Researchers in this field can procure this compound with confidence, knowing its specific pKa and stability profile will ensure reproducible results in subsequent derivatization and biological testing aimed at modulating glucose uptake pathways.

Development of CNS-Targeted Bioactive Molecules

The piperazine moiety is a privileged structure in central nervous system (CNS) drug discovery [2]. 4-(Piperazin-1-yl)benzoic acid serves as an ideal intermediate for synthesizing amides and other conjugates designed to interact with neurotransmitter receptors and transporters. Its well-defined stability in DMSO for up to 3 months at -20°C supports its use in extended high-throughput screening campaigns for CNS targets, reducing the logistical burden of compound management.

Covalent Inhibitor and Targeted Protein Degradation (TPD) Scaffold Construction

The combination of a free carboxylic acid and a secondary amine in a single molecule makes 4-(piperazin-1-yl)benzoic acid a highly versatile bifunctional handle [3]. The acid group can be used for orthogonal conjugation (e.g., to a target-binding ligand), while the secondary piperazine nitrogen can be functionalized with a linker for attaching an E3 ligase ligand in the design of proteolysis-targeting chimeras (PROTACs) or for introducing a reactive warhead in covalent inhibitor design. Its distinct pKa of 5.02 is crucial for controlling the reactivity and solubility of the resulting conjugates.

Technical Documentation Hub

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